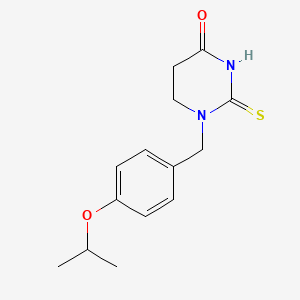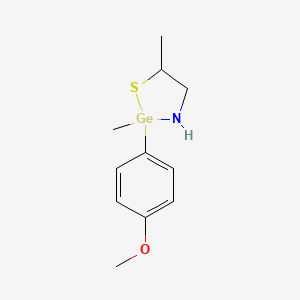
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine is a complex organometallic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a thiazagermolidine ring, which includes germanium, sulfur, and nitrogen atoms, along with a p-methoxyphenyl group and two methyl groups attached to the ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine typically involves the reaction of p-methoxyphenyl isothiocyanate with a germanium-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the thiazagermolidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions: 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-methoxyphenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学研究应用
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metals.
Biology: Its potential biological activity is being explored, particularly in the context of antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in drug design and development.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to metal ions and proteins, potentially altering their function. Its effects may be mediated through the modulation of enzyme activity, disruption of cellular processes, or induction of oxidative stress.
相似化合物的比较
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine: Lacks the p-methoxy group, which may affect its reactivity and applications.
2,5-Dimethyl-2-(p-chlorophenyl)-1,3,2-thiazagermolidine: Contains a p-chlorophenyl group instead of a p-methoxyphenyl group, potentially altering its chemical properties and biological activity.
Uniqueness: 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine is unique due to the presence of the p-methoxyphenyl group, which can influence its electronic properties and reactivity
属性
CAS 编号 |
84260-38-8 |
|---|---|
分子式 |
C11H17GeNOS |
分子量 |
283.96 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-2,5-dimethyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C11H17GeNOS/c1-9-8-13-12(2,15-9)10-4-6-11(14-3)7-5-10/h4-7,9,13H,8H2,1-3H3 |
InChI 键 |
WZKUJDCIPGDRDP-UHFFFAOYSA-N |
规范 SMILES |
CC1CN[Ge](S1)(C)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


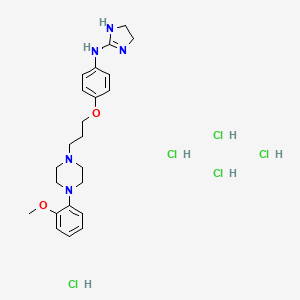
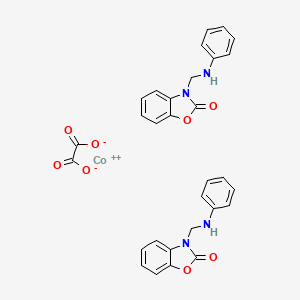

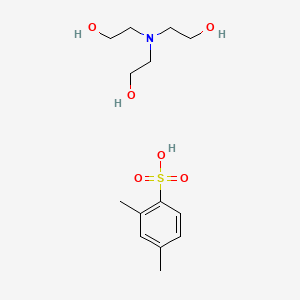

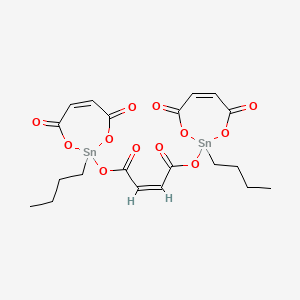
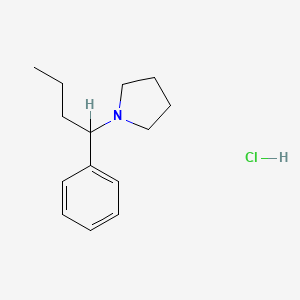


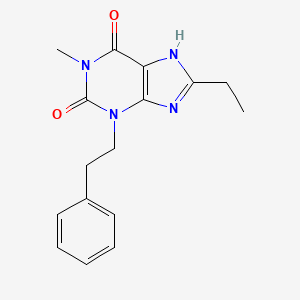
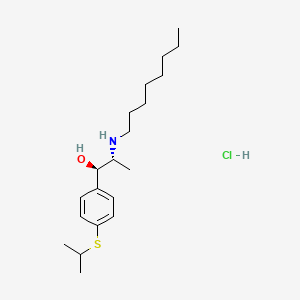
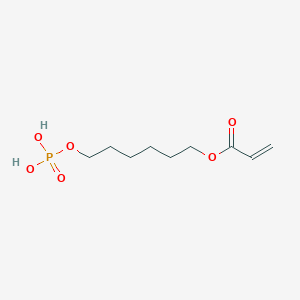
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)
